molecular formula C14H25N3O6S B1619245 (alpha-Aminoadipyl)cysteinylvaline CAS No. 21566-74-5

(alpha-Aminoadipyl)cysteinylvaline

Cat. No.: B1619245
CAS No.: 21566-74-5
M. Wt: 363.43 g/mol
InChI Key: BYEIJZFKOAXBBV-QXEWZRGKSA-N
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Description

(alpha-Aminoadipyl)cysteinylvaline, also known as this compound, is a useful research compound. Its molecular formula is C14H25N3O6S and its molecular weight is 363.43 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biosynthesis of Beta-Lactam Antibiotics

Overview
ACV is an essential precursor in the biosynthesis of penicillin and other beta-lactam antibiotics. It is synthesized by the enzyme delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase, which catalyzes the condensation of L-alpha-aminoadipate, L-cysteine, and L-valine into ACV . The understanding of this biosynthetic pathway has significant implications for antibiotic production.

Key Findings

  • Gene Cloning and Expression : The genes responsible for ACV synthesis have been cloned from various fungi, such as Penicillium chrysogenum and Acremonium chrysogenum. These genes encode multifunctional synthetases that can be engineered for improved antibiotic production .
  • Regulatory Mechanisms : Research has shown that the intracellular concentration of alpha-aminoadipate influences ACV and isopenicillin N biosynthesis, highlighting potential regulatory targets for enhancing antibiotic yields .

Biotechnological Applications

Enzyme Engineering
The modular structure of ACV synthetase allows for the possibility of engineering novel peptides with enhanced bioactivity. By manipulating the functional domains of these enzymes, researchers aim to create new antibiotics or therapeutic agents that could combat antibiotic resistance .

Synthetic Biology
ACV's role in antibiotic synthesis positions it as a target for synthetic biology applications. By integrating ACV biosynthetic pathways into microbial chassis, scientists can develop strains capable of producing novel beta-lactam derivatives . This approach not only aids in discovering new drugs but also facilitates the production of existing antibiotics in more sustainable ways.

Case Studies

StudyFocusFindings
Arnstein & Morris (2000)Characterization of ACV SynthetaseIdentified the structural components and enzymatic functions necessary for ACV synthesis in Penicillium chrysogenum.
Regulation Studies (2002)Influence of Amino Acid PoolsDemonstrated how variations in alpha-aminoadipate levels affect ACV production, providing insights into metabolic engineering strategies.
Gene Disruption Analysis (2000)Functional Role of pcbAB GeneShowed that disruption of the pcbAB gene impairs penicillin biosynthesis, confirming its critical role in ACV formation.

Chemical Reactions Analysis

Substrate Specificity and Modular Organization

ACVS consists of three modules, each responsible for activating a specific amino acid (Table 1) :

Module Amino Acid Domains Function
1L-α-AaaA (Adenylation), C, TActivates and transfers L-α-Aaa
2L-CysteineA, C, TActivates and condenses L-cysteine
3L-ValineA, C, T, EActivates L-valine, epimerizes to D

Substrate Tolerance :

  • Module 1 : Strict specificity for L-α-Aaa; minimal acceptance of analogs (e.g., L-glutamate, aminopimelic acid) .

  • Module 2 : Accepts L-O-methylserine and L-allylglycine, forming alternative dipeptides .

  • Module 3 : Tolerates norvaline (13% yield) and isoleucine (1% yield) but rejects hydroxy- or thiol-containing analogs .

Epimerization Mechanism

The E domain in Module 3 converts L-valine to D-valine after cysteinyl-valine dipeptide formation . Evidence includes:

  • Isolation of L-O-methylserinyl-D-valine dipeptide when cysteine is replaced with L-O-methylserine .

  • Enhanced D-valine epimerization in the presence of L-glutamate, which inhibits α-aminoadipate activation .

Stereochemical Requirement : Only the LLD configuration of ACV is incorporated into β-lactam antibiotics .

Cyclization to Isopenicillin N

ACV undergoes oxidative cyclization by isopenicillin N synthase (IPNS) to form isopenicillin N, the precursor for penicillins and cephalosporins (Figure 1) :

  • Oxidation : Removal of four hydrogen atoms.

  • Cyclization : Formation of β-lactam and thiazolidine rings.

Key Data :

  • Cell-free systems of Cephalosporium acremonium incorporate LLD-ACV into penicillin N but reject LLL or DLD stereoisomers .

  • Kinetic Parameters for ACVS (in vitro):

    Substrate KM (µM) Vmax (µM/min/µM enzyme)
    L-α-Aaa640 ± 160.78 ± 0.14
    L-Cysteine40 ± 10.78 ± 0.14
    L-Valine150 ± 40.78 ± 0.14

Synthetic and Mechanistic Studies

  • Chemical Synthesis : ACV was synthesized using benzhydryl and BOC protections, confirming the necessity of the LLD configuration .

  • Enzyme Engineering : Swapping ACVS modules with those from other NRPS systems could enable novel tripeptide antibiotics .

Properties

CAS No.

21566-74-5

Molecular Formula

C14H25N3O6S

Molecular Weight

363.43 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C14H25N3O6S/c1-7(2)11(14(22)23)17-12(19)9(6-24)16-10(18)5-3-4-8(15)13(20)21/h7-9,11,24H,3-6,15H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)(H,22,23)/t8-,9-,11-/m0/s1

InChI Key

BYEIJZFKOAXBBV-QXEWZRGKSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CCC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N

Synonyms

(alpha-aminoadipyl)-Cys-Val
(alpha-aminoadipyl)cysteinylvaline
(L-alpha-aminoadipyl)-L-cysteinyl-D-valine
5-(2-aminoAd)-Cys-Val
5-(2-aminoadipyl)-cysteinyl-valine
5-(2-aminoadipyl)cysteinylvaline
5-(2-aminoadipyl)cysteinylvaline, (D-Val)-(S)-isomer
AADCV
delta-(alpha-aminoadipyl)cysteinyl-valine
delta-L-alpha-aminoadipoyl-L-cysteinyl-D-valine

Origin of Product

United States

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